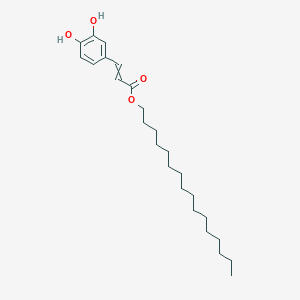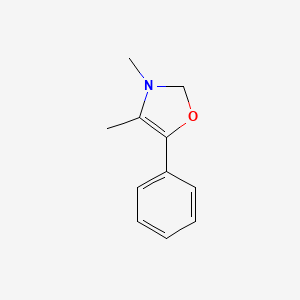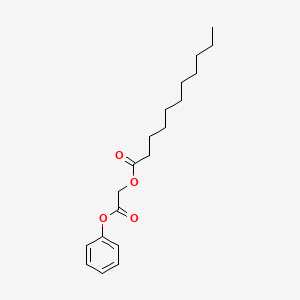![molecular formula C16H11F3N2O B14257459 Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- CAS No. 228575-98-2](/img/structure/B14257459.png)
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, a trifluoromethyl group, and an ethynyl linkage between two phenyl rings. Its molecular formula is C16H11F3N2O, and it is known for its stability and reactivity under specific conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of 2-aminophenylacetylene with 2-iodophenylacetamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as OH- in a polar solvent like water or ethanol.
Major Products
The major products formed from these reactions include quinones, ethyl derivatives, and substituted acetamides, depending on the reaction conditions and reagents used .
科学研究应用
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The ethynyl and trifluoromethyl groups contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Similar in structure but lacks the ethynyl and trifluoromethyl groups.
Acetamide, N-[2-(2-aminophenyl)ethynyl]phenyl-: Similar but without the trifluoromethyl group.
Uniqueness
Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity. This group also contributes to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
228575-98-2 |
|---|---|
分子式 |
C16H11F3N2O |
分子量 |
304.27 g/mol |
IUPAC 名称 |
N-[2-[2-(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)15(22)21-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)20/h1-8H,20H2,(H,21,22) |
InChI 键 |
KKHNMQOTYMDOJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



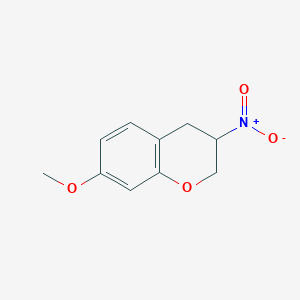
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
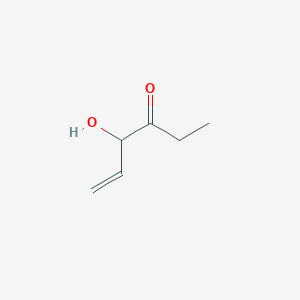
![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
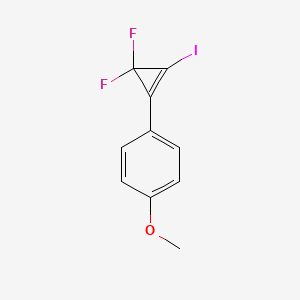
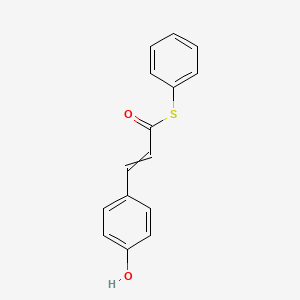
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
